(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a butoxy-methoxyphenyl group, a thiophene ring, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxy-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the triazolothiazole core. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolothiazole derivatives.
Substitution: Halogenated triazolothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research has focused on its mechanism of action, bioavailability, and toxicity profiles.
Industry
Industrially, (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
Uniqueness
The uniqueness of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific functional groups, which confer distinct chemical properties and reactivity. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the methoxy group can participate in hydrogen bonding, influencing its binding affinity to biological targets.
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-4-9-26-14-8-7-13(11-15(14)25-2)12-17-19(24)23-20(28-17)21-18(22-23)16-6-5-10-27-16/h5-8,10-12H,3-4,9H2,1-2H3/b17-12- |
InChI Key |
BINHOXPZIAVTRN-ATVHPVEESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC |
Origin of Product |
United States |
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